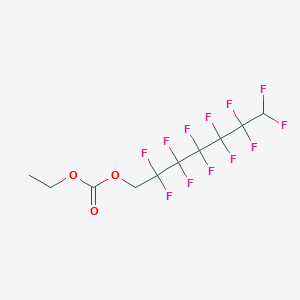

1H,1H,7H-Perfluorohexyl ethyl carbonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl ethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F12O3/c1-2-24-5(23)25-3-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)4(11)12/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYNNGKRNOJGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h,1h,7h Perfluorohexyl Ethyl Carbonate and Its Precursors

Strategies for the Construction of Perfluoroalkyl Carbonate Frameworks

The creation of the 1H,1H,7H-Perfluorohexyl ethyl carbonate molecule hinges on the effective formation of a carbonate linkage between a perfluoroalkyl moiety and an ethyl group. Several synthetic strategies can be employed to achieve this, primarily revolving around the reaction of a fluorinated alcohol with a suitable carbonate precursor.

Esterification Reactions with Fluorinated Alcohols and Carbonate Precursors

A foundational and direct approach to synthesizing this compound is through the esterification of its precursor alcohol, 1H,1H,7H-dodecafluoro-1-heptanol. This fluorinated alcohol serves as a key building block in the synthesis of various fluorinated compounds. acs.orgadvanceseng.com

One of the most common methods involves the reaction of 1H,1H,7H-dodecafluoro-1-heptanol with ethyl chloroformate. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a well-established method for forming carbonate esters. The general conditions for such esterifications often involve an inert solvent and controlled temperatures to manage the reactivity of the chloroformate. While specific conditions for this exact reaction are not widely published, analogous reactions with other alcohols are commonplace in organic synthesis. chemguide.co.ukrsc.org

Another viable route is the transesterification of a dialkyl carbonate, such as diethyl carbonate, with 1H,1H,7H-dodecafluoro-1-heptanol. Research has shown that the transesterification of dialkyl carbonates with various fluorine-containing alcohols can be effectively catalyzed by bases like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium alkoxides. researchgate.net The conversion rates in these reactions are influenced by the nature of the catalyst and the structure of the fluorinated alcohol. researchgate.net For instance, studies on the transesterification of dimethyl carbonate with different fluoroalcohols have demonstrated high conversions, suggesting this is a promising method for the synthesis of this compound. researchgate.net

A more recent and innovative approach is the "photo-on-demand" synthesis. This method utilizes chloroform (B151607) as both a solvent and a reagent. advanceseng.comresearchgate.netacs.orgorganic-chemistry.org Upon UV irradiation in the presence of oxygen, chloroform is converted in situ to phosgene (B1210022) or a chloroformate intermediate. researchgate.netacs.orgorganic-chemistry.org The subsequent addition of an alcohol, such as 1H,1H,7H-dodecafluoro-1-heptanol, followed by ethanol (B145695), could potentially lead to the formation of the desired unsymmetrical carbonate in a one-pot reaction. researchgate.netorganic-chemistry.org This technique offers a safer alternative to handling highly toxic phosgene directly. advanceseng.comresearchgate.net

Table 1: Comparison of Esterification Strategies for this compound Synthesis

| Synthetic Strategy | Carbonate Precursor | Key Reagents/Conditions | Advantages | Potential Challenges |

| Direct Esterification | Ethyl Chloroformate | 1H,1H,7H-dodecafluoro-1-heptanol, Base (e.g., Pyridine, Triethylamine) | Direct, well-established methodology. | Ethyl chloroformate is toxic and corrosive. |

| Transesterification | Diethyl Carbonate | 1H,1H,7H-dodecafluoro-1-heptanol, Catalyst (e.g., K₂CO₃, NaOH, Ti(OR)₄) | Milder conditions, avoids chloroformates. | Equilibrium-driven, may require removal of byproduct. |

| Photo-on-demand | Chloroform | 1H,1H,7H-dodecafluoro-1-heptanol, Ethanol, UV light, O₂ | In-situ generation of reactive species, avoids handling phosgene. researchgate.netorganic-chemistry.org | Requires specialized photochemical reactor setup. |

Carbonylation and Carboxylative Cyclization Approaches

While not a direct route to this compound, carbonylation reactions represent a powerful tool for constructing the broader class of perfluoroalkyl esters and can be conceptually extended to carbonates. Palladium-catalyzed carbonylation of perfluoroalkyl iodides in the presence of alcohols is a well-documented method for producing β-perfluoroalkyl-substituted esters. nih.gov This process typically involves carbon monoxide gas as the carbonyl source.

The synthesis of organic carbonates from carbon dioxide (CO₂) is an attractive green chemistry approach. rsc.org While often applied to the synthesis of cyclic carbonates from epoxides, methodologies for producing linear carbonates from CO₂ and alcohols have also been developed. nih.govresearchgate.net These reactions are often promoted by reagents like carbodiimides under mild conditions. nih.gov The synthesis of asymmetrical organic carbonates from CO₂, propargylic alcohols, and primary alcohols has been achieved using catalyst systems like silver chloride in ionic liquids at ambient conditions. nih.gov

Radical-Mediated Perfluoroalkylation in Carbonate Synthesis

The introduction of perfluoroalkyl groups into organic molecules often involves radical intermediates. In the context of the aforementioned palladium-catalyzed carbonylation reactions, the initial step is believed to be a radical addition of the perfluoroalkyl iodide to an alkene or alkyne. While not directly involved in the carbonate bond formation itself, understanding these radical processes is crucial for developing new synthetic routes to complex fluorinated molecules.

Development of Novel Catalytic Systems for Perfluorohexyl Ethyl Carbonate Synthesis

The efficiency and selectivity of carbonate synthesis are heavily reliant on the catalytic system employed. Both organocatalytic and metal-catalyzed approaches have shown promise in this area.

Organocatalytic Approaches in Carbonate Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for many transformations. In the context of carbonate synthesis, various organocatalysts have been explored. For the synthesis of cyclic carbonates from CO₂ and epoxides, which shares mechanistic features with linear carbonate formation, bifunctional organocatalysts have proven effective. scilit.com For the transesterification of dialkyl carbonates, simple bases like potassium carbonate and sodium hydroxide can act as effective catalysts. researchgate.net

Metal-Catalyzed Pathways for Carbonate Synthesis

Transition metal catalysis plays a significant role in modern organic synthesis. As mentioned earlier, palladium complexes are highly effective for carbonylation reactions leading to perfluoroalkyl esters. nih.gov In the synthesis of diethyl carbonate via transesterification of dimethyl carbonate with ethanol, sodium methoxide (B1231860) has been used as a catalyst, achieving high conversion rates. gychbjb.com Zirconium-based catalysts have also been reported for the sustainable synthesis of diethyl carbonate from CO₂ and tetraethyl orthosilicate. nih.gov For the synthesis of asymmetric carbonates from CO₂ and alcohols, silver-based catalysts in ionic liquids have shown high efficacy. nih.gov

Table 2: Catalytic Systems for Carbonate Synthesis

| Catalyst Type | Example Catalysts | Relevant Reaction | Key Features |

| Organocatalysts | K₂CO₃, NaOH | Transesterification | Readily available, cost-effective. researchgate.net |

| Metal Catalysts | Palladium complexes | Carbonylation | High efficiency for C-C and C-O bond formation. nih.gov |

| Sodium Methoxide | Transesterification | High conversion in dialkyl carbonate synthesis. gychbjb.com | |

| Zirconium catalysts | Synthesis from CO₂ | Sustainable approach. nih.gov | |

| Silver Chloride/Ionic Liquid | Asymmetric Carbonate Synthesis from CO₂ | High yields at ambient conditions. nih.gov |

Ionic Liquid-Based Catalysis for Carbonate Production

The synthesis of carbonates has been significantly advanced through the use of ionic liquids (ILs) as catalysts. nist.gov Ionic liquids, which are salts in a liquid state at or near room temperature, offer numerous advantages in chemical synthesis, including high catalytic activity and stability under various reaction conditions. nist.gov Their tunable structures allow for the design of task-specific catalysts. nist.gov

In the context of carbonate production, ionic liquids have proven effective in catalyzing the reaction between alcohols and a carbon source. For the synthesis of fluorinated carbonates like this compound, a precursor alcohol, 1H,1H,7H-dodecafluoro-1-heptanol, is reacted with a suitable carbonate source. The general reaction can be facilitated by an ionic liquid catalyst.

A prominent method for synthesizing ionic liquids themselves is the Carbonate Based Ionic Liquid Synthesis (CBILS®) process, which is recognized as a green and halide-free method. This process has been developed into a continuous flow method to meet the demand for high-purity ionic liquids.

Supported Ionic Liquid Phase (SILP) catalysis is another innovative approach where a thin film of an ionic liquid, containing a dissolved catalyst, is coated onto a solid support material. youtube.com This technique combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous catalysts, making it suitable for continuous flow processes. youtube.comgoogle.com

Recent studies have demonstrated the high efficiency of specific ionic liquids in carbonate synthesis. For instance, in the synthesis of cyclic carbonates from epoxidized soybean oil and CO2, 1-ethyl-3-methylimidazolium (B1214524) bromide ([emim]Br) showed high selectivity and yield. rsc.org While this applies to cyclic carbonates, the catalytic principles can be extended to the synthesis of linear carbonates.

Table 1: Comparison of Catalytic Systems for Carbonate Synthesis

| Catalyst System | Description | Advantages | Potential Application for this compound Synthesis |

| Homogeneous Ionic Liquid | Ionic liquid is in the same phase as the reactants. | High catalytic activity, tunable properties. nist.gov | Direct catalysis of the reaction between 1H,1H,7H-dodecafluoro-1-heptanol and a carbonate source. |

| Supported Ionic Liquid Phase (SILP) | Ionic liquid is immobilized on a solid support. youtube.com | Ease of catalyst separation and recycling, suitable for continuous flow. google.com | Continuous flow synthesis for improved efficiency and catalyst longevity. |

| Specific Imidazolium-based ILs | e.g., 1-ethyl-3-methylimidazolium bromide ([emim]Br). | Demonstrated high yield and selectivity in carbonate synthesis. rsc.org | Potentially high conversion rates in the target synthesis. |

Derivatization and Functionalization of this compound

The functionalization of this compound opens up possibilities for creating new materials with tailored properties. This can be achieved through various synthetic strategies.

Synthesis of Analogs and Homologs with Varying Perfluoroalkyl Chain Lengths

The properties of fluorinated compounds are highly dependent on the length of the perfluoroalkyl chain. By varying the starting fluoroalcohol, a series of analogs and homologs of this compound can be synthesized. For example, using commercially available shorter or longer chain 1H,1H,ωH-perfluoroalkanols would yield the corresponding ethyl carbonates.

The general synthesis would involve the reaction of the respective perfluoroalkanol with ethyl chloroformate in the presence of a base, a method analogous to the synthesis of cyclic carbonates from diols. rsc.org

Table 2: Potential Analogs and Homologs of this compound

| Precursor Fluoroalkanol | Resulting Ethyl Carbonate | Perfluoroalkyl Chain Length (n) |

| 1H,1H,5H-Perfluoropentanol | 1H,1H,5H-Perfluoropentyl ethyl carbonate | 3 |

| 1H,1H,7H-Dodecafluoro-1-heptanol | This compound | 5 |

| 1H,1H,9H-Perfluorononanol | 1H,1H,9H-Perfluorononyl ethyl carbonate | 7 |

Introduction of Diverse Terminal Functionalities

Introducing different functional groups at the terminus of the perfluoroalkyl chain can significantly alter the chemical and physical properties of the carbonate. This would typically require starting with a terminally functionalized perfluoroalkanol. For instance, a terminal double bond could be introduced to allow for further chemical modifications.

The synthesis would proceed similarly, through the reaction of the functionalized fluoroalkanol with ethyl chloroformate.

Polymerizable Derivatives of Perfluorohexyl Ethyl Carbonate

The creation of polymerizable derivatives of this compound is a key step towards developing novel fluorinated polymers. These polymers are valued for their low surface tension and durability. researchgate.net A common approach is to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) moiety.

One plausible synthetic route would involve the modification of the ethyl carbonate structure. For example, by starting with a diol where one hydroxyl group is protected, the other can be reacted to form the perfluorohexyl carbonate. After deprotection, the remaining hydroxyl group can be esterified with acrylic acid or methacrylic acid to yield a polymerizable monomer.

Fluorinated acrylate monomers can be polymerized via radical polymerization to produce polymers with high transparency and good adhesion properties. google.com The synthesis of fluorinated acrylic copolymers often involves the partial esterification of a hydroxyl-functional acrylic copolymer with a fluorinated acid. researchgate.net

Table 3: Proposed Synthesis of a Polymerizable Acrylate Derivative

| Step | Reactants | Product | Purpose |

| 1 | 1H,1H,7H-Dodecafluoro-1-heptanol, Ethylene carbonate | 2-(1H,1H,7H-Dodecafluoroheptyloxy)ethanol | Introduction of a hydroxyl group for further functionalization. |

| 2 | 2-(1H,1H,7H-Dodecafluoroheptyloxy)ethanol, Acryloyl chloride, Base | 2-(1H,1H,7H-Dodecafluoroheptyloxy)ethyl acrylate | Formation of a polymerizable fluorinated acrylate monomer. |

These resulting fluorinated monomers can then undergo polymerization, often through free-radical polymerization, to create fluorinated acrylic polymers with specialized properties for applications in coatings and other advanced materials. youtube.com

Mechanistic Investigations of Reactions Involving 1h,1h,7h Perfluorohexyl Ethyl Carbonate

Elucidation of Reaction Mechanisms in Perfluoroalkyl Carbonate Synthesis

The synthesis of perfluoroalkyl carbonates can conceptually proceed through several mechanistic routes. The specific pathway is often dictated by the reactants, catalysts, and reaction conditions such as temperature and the use of light.

Free Radical Pathways and Intermediates

While less common for the direct synthesis of carbonates, free radical pathways can be involved in the formation of the perfluoroalkyl alcohol precursor or in subsequent transformations. The generation of perfluoroalkyl radicals is a key step in many fluorination reactions. These radicals can be generated from suitable precursors under thermal or photochemical conditions. However, direct carbonation of a perfluoroalkyl radical is not a standard synthetic route. Instead, radical reactions are more pertinent to the synthesis of the alcohol component, which then undergoes a non-radical reaction to form the carbonate.

Nucleophilic and Electrophilic Reaction Mechanisms

The most probable route for the synthesis of 1H,1H,7H-Perfluorohexyl ethyl carbonate involves a nucleophilic substitution reaction. In this scenario, the perfluoroalkyl alcohol (1H,1H,7H-perfluorohexan-1-ol) acts as a nucleophile, and a derivative of ethyl carbonate, such as ethyl chloroformate, acts as the electrophile.

The general mechanism can be described as follows:

Activation of the Nucleophile: A base is typically used to deprotonate the perfluoroalkyl alcohol, forming a more potent nucleophilic alkoxide.

Nucleophilic Attack: The perfluoroalkoxide attacks the electrophilic carbonyl carbon of the ethyl chloroformate.

Leaving Group Departure: The chloride ion is expelled as a leaving group, resulting in the formation of the this compound.

The electron-withdrawing nature of the perfluorohexyl group decreases the nucleophilicity of the alcohol's oxygen atom, potentially making the reaction slower than for its non-fluorinated counterparts. Therefore, a strong base is often required to facilitate the reaction.

Photo-Induced and Electron Donor-Acceptor (EDA) Complex Chemistry

Photo-induced reactions and the chemistry of Electron Donor-Acceptor (EDA) complexes are significant in the generation of perfluoroalkyl radicals for other types of reactions, but their direct application in the synthesis of perfluoroalkyl carbonates is not well-documented. nih.govnih.gov It is conceivable that a photochemical approach could be used to synthesize the perfluoroalkyl alcohol precursor. youtube.com The formation of an EDA complex between a suitable electron donor and a perfluoroalkyl halide can lead to the generation of a perfluoroalkyl radical upon irradiation with light. nih.gov This radical could then be trapped by a suitable reagent to form the alcohol. However, the subsequent conversion to the carbonate would likely follow the nucleophilic pathway described above.

Kinetic and Thermodynamic Studies of Carbonate Formation and Transformation

Quantitative data on the kinetics and thermodynamics of the formation of this compound are not available in the literature. The following sections describe the general principles and methodologies that would be applied in such studies.

Reaction Rate Determination and Rate Law Derivations

To determine the reaction rate for the synthesis of a perfluoroalkyl carbonate, one would typically monitor the concentration of reactants or products over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The rate law, which describes the relationship between the reaction rate and the concentration of reactants, can then be derived from this data. acs.orgubc.ca

For a plausible bimolecular reaction between a perfluoroalkoxide (RfO⁻) and ethyl chloroformate (EtOCOCl), the rate law would likely be:

Rate = k[RfO⁻][EtOCOCl]

Where 'k' is the rate constant. The order of the reaction with respect to each reactant would be determined experimentally.

Activation Energy and Transition State Analysis

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. Theoretical calculations, using methods like Density Functional Theory (DFT), can also be employed to model the reaction pathway and calculate the activation energy and the structure of the transition state. researchgate.net For the synthesis of a perfluoroalkyl carbonate, the transition state would involve the partial formation of the new carbon-oxygen bond and the partial breaking of the carbon-chlorine bond. The high electronegativity of the fluorine atoms would likely influence the stability and geometry of this transition state.

Equilibrium and Yield Optimization in Synthetic Pathways

Information regarding the equilibrium constants and specific strategies for yield optimization in the synthesis of this compound is not available in the public domain. A typical investigation in this area would involve studying the effects of reactant concentrations, temperature, and the use of catalysts on the position of the reaction equilibrium to maximize product formation. Le Chatelier's principle is often applied, for instance, by removing a byproduct to shift the equilibrium towards the desired product. Without experimental data, it is impossible to provide a meaningful analysis for this specific compound.

Solvent Effects and Reaction Environment Optimization

The choice of solvent can profoundly impact reaction rates and selectivity. However, no studies detailing the optimization of the reaction environment for the synthesis of this compound have been found.

Influence of Solvent Polarity and Hydrogen Bonding

The influence of solvent polarity and hydrogen bonding capabilities on the synthesis of this compound remains uninvestigated in published literature. Generally, polar aprotic solvents might be favored for reactions involving charged intermediates, while nonpolar solvents could be suitable for radical reactions. The specific interactions between the solvent, reactants, and transition states for this carbonate's synthesis have not been reported.

Supercritical Fluid Reaction Media

The use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), as a reaction medium for the synthesis of fluorinated compounds is a known green chemistry approach. However, there are no specific reports of its application in the synthesis of this compound. Research in this area would typically explore the solubility of reactants in scCO₂ and the effect of pressure and temperature on reaction kinetics and yield.

Ultrasonic Process Intensification in Carbonate Synthesis

Ultrasonic irradiation is a known method for process intensification, often leading to increased reaction rates and yields through acoustic cavitation. The application of this technique to the synthesis of this compound has not been described in the available literature. A study in this field would involve examining the effects of ultrasonic frequency, power, and temperature on the synthesis of the target molecule.

Advanced Spectroscopic and Analytical Characterization of 1h,1h,7h Perfluorohexyl Ethyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary method for the structural elucidation of 1H,1H,7H-perfluorohexyl ethyl carbonate, allowing for the unambiguous assignment of protons, carbons, and fluorine atoms within the molecule.

Proton (¹H) NMR Analysis of Ethyl and Perfluorohexyl Moieties

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the ethyl and the partially hydrogenated perfluorohexyl moieties. The ethyl group is characterized by a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) adjacent to the carbonate oxygen typically appear as a quartet due to coupling with the neighboring methyl protons. These methyl protons (-O-CH₂-CH₃) in turn appear as a triplet.

The perfluorohexyl portion of the molecule contains two sets of protons. The two protons on the carbon adjacent to the perfluoroalkyl chain (-CF₂-CH₂-) would likely present as a triplet, significantly shifted due to the strong electron-withdrawing effect of the fluorinated chain. The terminal proton on the perfluorohexyl chain (-CHF₂) would appear as a triplet of doublets due to coupling with the adjacent difluoromethylene group and the geminal fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -O-CH₂-CH₃ | ~4.2 | Quartet |

| -O-CH₂-CH₃ | ~1.3 | Triplet |

| -CF₂-CH₂- | ~2.5 | Triplet |

| -CHF₂ | ~5.8 | Triplet of Doublets |

Fluorine (¹⁹F) NMR for Perfluoroalkyl Chain Characterization

¹⁹F NMR spectroscopy is essential for characterizing the perfluoroalkyl chain. scholaris.ca The spectrum will display multiple signals, each corresponding to a different fluorine environment along the chain. The terminal trifluoromethyl group (-CF₃) is expected to appear as a triplet. The difluoromethylene groups (-CF₂-) will each produce a distinct signal, likely complex multiplets due to coupling with neighboring fluorine atoms. The chemical shifts of these signals are indicative of their position relative to the electron-withdrawing carbonate group and the terminal end of the chain.

Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Atoms | Predicted Chemical Shift (ppm) |

| -CF₃ | ~ -81 |

| -CF₂-CF₃ | ~ -124 |

| -CF₂-CH₂- | ~ -114 |

| -CHF₂ | ~ -138 (with H-F coupling) |

| Other -CF₂- groups | -122 to -126 |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a complete picture of the carbon framework of the molecule. The carbonyl carbon (C=O) of the carbonate group is expected to have a characteristic chemical shift in the downfield region of the spectrum. researchgate.net The carbons of the ethyl group (-O-CH₂- and -CH₃) will appear in the typical aliphatic region, with the carbon attached to the oxygen being more deshielded. The carbons of the perfluorohexyl chain will exhibit complex splitting patterns due to coupling with the attached fluorine atoms (C-F coupling). The carbon bearing the terminal CHF₂ group and the CH₂ group adjacent to the perfluoroalkyl chain will also have distinct chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~155 |

| -O-CH₂- | ~65 |

| -CH₃ | ~14 |

| -CF₂-CH₂- | ~30 (triplet due to C-F coupling) |

| Perfluoroalkyl carbons | 108-120 (complex multiplets) |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Studies

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula, which for this compound is C₉H₇F₁₁O₃. The calculated exact mass for this formula would be compared to the experimentally determined mass to verify the compound's identity with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for assessing the purity of this compound and identifying any trace impurities. The gas chromatograph separates the compound from any volatile or semi-volatile contaminants. The mass spectrometer then provides a mass spectrum for each separated component. The resulting chromatogram will show a major peak corresponding to the target compound, and the retention time and mass spectrum of this peak can be used for identification. Any smaller peaks in the chromatogram would indicate the presence of impurities, which can also be identified by their respective mass spectra. This technique is crucial for quality control in the synthesis and application of such fluorinated compounds. researchgate.netillinois.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure through the identification of functional groups. These methods probe the vibrational modes of molecules, which are dependent on bond strengths, atomic masses, and molecular geometry.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the IR spectrum is expected to be dominated by the characteristic vibrations of the carbonate and perfluoroalkyl moieties.

The most prominent feature in the IR spectrum of an organic carbonate is the strong absorption band due to the C=O stretching vibration. For saturated organic carbonates, this peak typically appears in the range of 1750-1740 cm⁻¹. spectroscopyonline.com The presence of the highly electronegative perfluorohexyl group is likely to shift this band to a slightly higher wavenumber. Another key feature is the asymmetric stretching of the O-C-O bond, which for saturated carbonates is found between 1280 and 1240 cm⁻¹. spectroscopyonline.com Additionally, the spectrum will exhibit intense absorption bands corresponding to the C-F stretching vibrations of the perfluoroalkyl chain, typically observed in the region of 1300-1100 cm⁻¹. The C-H stretching vibrations of the ethyl and methylene groups are expected to appear around 2950 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Carbonate | 1760 - 1780 | Strong |

| Asymmetric C-H Stretch | -CH₂- and -CH₃ | 2950 - 3000 | Medium |

| Symmetric C-H Stretch | -CH₂- and -CH₃ | 2850 - 2900 | Medium |

| Asymmetric O-C-O Stretch | Carbonate | 1250 - 1290 | Strong |

| C-F Stretch | Perfluoroalkyl Chain | 1100 - 1300 | Very Strong |

| O-C-C Stretch | Carbonate-Ethyl | 1000 - 1060 | Medium |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, it provides valuable information about non-polar functional groups and symmetric vibrations.

For this compound, the symmetric stretching mode of the carbonate group (ν1) is expected to produce a strong and characteristic Raman band, typically observed around 1069 cm⁻¹ for carbonate units. researchgate.net The asymmetric stretching (ν3) and bending (ν4) modes of the carbonate are also Raman active, though they may be weaker. researchgate.net Recent studies combining Raman spectroscopy with density functional theory (DFT) calculations on various per- and polyfluoroalkyl substances (PFAS) have shown that specific spectral regions are linked to C-C, CF₂, and CF₃ bonds. spectroscopyonline.comnih.gov The carbon chain length and functional groups have been found to significantly influence the Raman spectra, allowing for differentiation between various PFAS compounds. nih.gov For instance, the Raman spectra of PFAS are often characterized by common bands around 300, 380, and 725 cm⁻¹. acs.org

Table 2: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Symmetric C=O Stretch | Carbonate | ~1070 | Strong |

| Asymmetric C=O Stretch | Carbonate | ~1450 - 1510 | Weak to Medium |

| C-F Symmetric Stretch | Perfluoroalkyl Chain | ~730 | Strong |

| CF₂/CF₃ Deformations | Perfluoroalkyl Chain | 200 - 800 | Medium |

| C-C Stretch | Alkyl/Fluoroalkyl Chain | 800 - 1200 | Medium |

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For organic carbonates, ion-moderated partition HPLC methods have been developed. nih.gov These methods can utilize an ion-exclusion column with an aqueous mobile phase and a refractive index detector. nih.gov

For fluorinated compounds, reversed-phase HPLC is a common approach, often employing C8 or C18 stationary phases. However, due to the unique properties of fluorinated molecules, specialized fluorinated stationary phases can offer alternative and complementary selectivity. chromatographyonline.com These phases can lead to increased retention for fluorinated analytes compared to non-fluorinated ones. chromatographyonline.com The analysis of this compound by HPLC would likely involve a reversed-phase column (such as a C18 or a fluorinated phase) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (MS). A method coupling HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS) has also been developed for the fluorine-specific detection of perfluorinated compounds, which could be applicable for non-targeted analysis. elsevierpure.comresearchgate.netnih.gov

Table 3: Hypothetical High-Performance Liquid Chromatography (HPLC) Method for this compound

| Parameter | Condition |

|---|---|

| Column | Fluorinated Phase (e.g., FluoroSep-RP) or C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | ELSD or Mass Spectrometer (ESI-MS) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. Given the likely volatility of this compound, GC is a highly suitable method for its analysis, particularly for assessing purity and identifying any volatile impurities.

The analysis would typically be performed using a capillary column, and the choice of stationary phase is crucial. For fluorinated compounds, a mid-polarity column, such as one containing a trifluoropropyl-substituted polysiloxane, or a wax-based column like a VF-WAXms, may provide good separation. nih.gov The use of a mass spectrometer as a detector (GC-MS) is particularly advantageous as it provides both retention time data for quantification and mass spectra for structural confirmation and identification of unknown components. nih.gov The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns, including the loss of the ethyl group, the ethoxycarbonyl group, and fragmentation of the perfluorohexyl chain.

Table 4: Hypothetical Gas Chromatography (GC) Method for this compound

| Parameter | Condition |

|---|---|

| Column | VF-WAXms or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

Other Advanced Analytical Techniques for Chemical Characterization

Beyond the core techniques of vibrational spectroscopy and chromatography, a suite of other advanced analytical methods can provide deeper insights into the structure and properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F NMR, is an indispensable tool for the characterization of fluorinated compounds. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of each fluorine atom in the molecule. wikipedia.orgnih.gov The ¹⁹F NMR spectrum of this compound would show distinct signals for the different CF₂ groups and the CF₃ group in the perfluorohexyl chain, with chemical shifts and coupling constants providing valuable structural information. ¹H and ¹³C NMR would complement this by providing information on the hydrocarbon portion of the molecule.

Mass Spectrometry (MS) , especially when coupled with chromatographic techniques (GC-MS and HPLC-MS), is crucial for determining the molecular weight and fragmentation patterns of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule in detail, which is particularly useful for the structural elucidation of fluorinated compounds and their isomers. well-labs.comnih.govresearchgate.netnih.gov The fragmentation of perfluoroalkyl chains often involves the loss of CF₂ units and can be complex, sometimes involving fluorine atom migration. well-labs.comresearchgate.net

Table 5: Summary of Other Advanced Analytical Techniques for this compound

| Technique | Information Obtained | Expected Observations |

|---|---|---|

| ¹⁹F NMR | Electronic environment of fluorine atoms, structural confirmation. | Distinct signals for CF₃ and each CF₂ group in the perfluorohexyl chain. |

| ¹H NMR | Structure of the ethyl and methylene groups. | Characteristic signals for the -CH₂- and -CH₃ groups. |

| ¹³C NMR | Carbon skeleton of the molecule. | Signals for all unique carbon atoms, including the carbonyl carbon. |

| GC-MS | Molecular weight and fragmentation pattern of volatile components. | Molecular ion peak (if stable) and characteristic fragments from the perfluoroalkyl and carbonate moieties. |

| HPLC-MS/MS | Separation of non-volatile components and detailed structural information. | Precursor and product ion spectra for structural elucidation and confirmation. |

Theoretical and Computational Studies of 1h,1h,7h Perfluorohexyl Ethyl Carbonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electron distribution, molecular orbital energies, and reactivity, which are governed by the molecule's electronic structure.

Frontier Orbital Analysis and Electron Distribution

Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For a molecule like 1H,1H,7H-Perfluorohexyl ethyl carbonate, the highly electronegative fluorine atoms on the perfluorohexyl chain would significantly influence the electron distribution, drawing electron density away from the hydrocarbon portion and the carbonate group. This would likely result in a lower energy HOMO and a higher energy LUMO compared to non-fluorinated analogues, suggesting greater chemical stability. The electrostatic potential map would be expected to show significant negative potential around the fluorine and oxygen atoms and positive potential around the hydrogen atoms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum mechanical calculations can accurately predict spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate chemical shifts. modgraph.co.uk The prediction of ¹H and ¹³C NMR spectra for this compound would be informed by the electron-withdrawing effects of the perfluorohexyl group. It is anticipated that the chemical shifts of the protons and carbons in the ethyl group and the adjacent methylene (B1212753) group would be shifted downfield due to the deshielding effect of the nearby electronegative atoms. Various computational approaches, including empirical methods and more advanced quantum-chemical calculations, have been developed to predict ¹H-NMR shifts with reasonable accuracy. modgraph.co.ukbas.bg

Interactive Table: Predicted ¹H NMR Chemical Shifts (Illustrative) This table is illustrative and based on general principles of NMR spectroscopy, as specific computational data for this compound is not available.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl group) | 1.2 - 1.4 | Triplet |

| O-CH₂ (ethyl group) | 4.2 - 4.4 | Quartet |

Thermochemical Calculations for Reaction Energetics

Thermochemical calculations are employed to determine the energetics of chemical reactions, including reaction enthalpies, entropies, and Gibbs free energies. This data is crucial for assessing the stability of the compound and the feasibility of its synthesis or degradation pathways. For this compound, such calculations could be used to study its thermal decomposition, hydrolysis, or reactions with other chemical species. The strong carbon-fluorine bonds would suggest a high activation energy for reactions involving the cleavage of these bonds.

Molecular Dynamics Simulations of Molecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time at an atomic level. nih.govnih.govresearchgate.net These simulations can provide detailed information about intermolecular interactions, which are key to understanding the macroscopic properties of a substance.

Solvent-Solute Interactions and Solvation Structures

In a solution, the interactions between a solute and solvent molecules determine the solvation structure. nih.govkorea.ac.kr MD simulations can be used to model the solvation of this compound in various solvents. nih.govnih.gov These simulations would likely reveal preferential orientations of solvent molecules around the solute, influenced by electrostatic interactions and hydrogen bonding. For instance, in polar solvents, the negative poles of the solvent molecules would be expected to orient towards the more positive regions of the solute. The study of solvation is particularly relevant in applications such as electrolytes for batteries, where the solvation of lithium ions by carbonate-based solvents is a key factor in performance. nih.govrsc.orgresearchgate.net

Intermolecular Forces and Self-Assembly Behavior

The intermolecular forces between molecules of this compound would be a complex interplay of dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonding. The highly fluorinated tail is expected to be both hydrophobic and lipophobic, which could lead to interesting self-assembly behavior in different media. researchgate.net MD simulations could be used to investigate the potential for this molecule to form aggregates, micelles, or other ordered structures in solution or at interfaces. This behavior is often observed in fluorinated compounds and is driven by the tendency of the fluorinated segments to segregate from both polar and non-polar hydrocarbon environments. researchgate.net

Structure-Reactivity and Structure-Property Relationships for Perfluorinated Carbonates

The unique physicochemical properties of perfluorinated carbonates are largely dictated by the number and position of fluorine atoms within the molecule. The high electronegativity of fluorine induces significant electronic effects that propagate throughout the molecular structure, influencing reactivity, stability, and other key characteristics. Computational studies, particularly those employing density functional theory (DFT), have become instrumental in elucidating these relationships and in predicting the behavior of novel perfluorinated carbonate derivatives.

A central focus of theoretical investigations into fluorinated carbonates is the analysis of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals are pivotal in determining the molecule's susceptibility to oxidation and reduction, which is a key factor in applications such as high-voltage battery electrolytes. researchgate.netacs.org Generally, a lower HOMO energy corresponds to greater stability against oxidation, while a higher LUMO energy suggests better stability against reduction.

Research has demonstrated that both the number and the specific location of fluorine substitutions significantly affect the oxidation and reduction potentials of carbonate molecules. acs.org Fluorination tends to lower the HOMO energy level, thereby enhancing the compound's resistance to oxidative degradation. This stabilizing effect is a direct consequence of the strong electron-withdrawing nature of fluorine atoms.

Influence of Perfluorohexyl Moiety on Chemical Transformations

The perfluorohexyl moiety in a molecule like this compound exerts a profound influence on its chemical behavior. The long, electron-deficient perfluoroalkyl chain is a dominant feature that modulates the reactivity of the adjacent ethyl carbonate group. The strong electron-withdrawing effect of the perfluorohexyl group significantly impacts the electron density distribution across the entire molecule.

This inductive effect is particularly relevant for chemical transformations involving the carbonate functionality. For instance, in the context of lithium-ion batteries, fluorination of the alkyl chains in linear carbonates has been shown to be a key strategy for designing electrolytes with high oxidation stability. acs.org Theoretical studies on various fluorinated linear carbonates reveal that the position of fluorination is critical. Fluorination at the α-position to the carbonate oxygen has been found to be particularly effective in facilitating desirable reduction reactions that can lead to the in-situ formation of a stable solid-electrolyte interphase (SEI) rich in lithium fluoride (B91410) (LiF). acs.org This is a crucial aspect for the longevity and safety of high-voltage batteries.

The length of the perfluoroalkyl chain also plays a critical role in the physical properties and, consequently, the reactivity of the compound. Generally, as the length of the perfluoroalkyl chain increases, properties such as hydrophobicity and the tendency to partition to non-aqueous phases are enhanced. nih.govitrcweb.org While direct kinetic studies on the chemical transformations of this compound are not widely available, the established principles of perfluoroalkyl chemistry suggest that the perfluorohexyl group would render the carbonyl carbon of the carbonate more electrophilic and susceptible to nucleophilic attack, while also influencing the conformational geometry and steric accessibility of the reactive sites.

The table below summarizes the general influence of the perfluoroalkyl chain length on the properties of per- and polyfluoroalkyl substances (PFAS), which provides context for the expected behavior of the perfluorohexyl moiety.

| Property | Influence of Increasing Perfluoroalkyl Chain Length |

| Hydrophobicity | Increases |

| Partitioning to Organic Matter (Koc) | Increases for long-chain PFAS itrcweb.org |

| Binding Affinity to Proteins | Generally increases, though the relationship can be non-linear itrcweb.org |

| Oxidative Stability | Enhanced due to the strong C-F bonds |

Computational Design of Novel Carbonate Derivatives

Computational chemistry, particularly DFT, serves as a powerful tool for the rational design of novel carbonate derivatives with tailored properties. By systematically modifying the molecular structure in silico and calculating key quantum chemical descriptors, researchers can screen vast numbers of potential candidates and identify those with the most promising characteristics for a specific application before undertaking laborious and expensive synthesis. researchgate.net

A key area of focus is the development of new electrolyte solvents for high-performance lithium-ion batteries. acs.org The goal is to design carbonate molecules that exhibit a wide electrochemical stability window, meaning they are resistant to both oxidation at the cathode and reduction at the anode. researchgate.net Computational studies have successfully correlated structural features of fluorinated carbonates with their electrochemical stability. researchgate.netacs.org

For example, a study involving DFT calculations on 192 different fluorinated carbonate derivatives established a clear relationship between the HOMO energy—a key indicator of oxidative stability—and simple structural parameters. researchgate.net This led to the development of a multiple linear regression (MLR) model that can accurately predict the HOMO energy based on the number of fluorine atoms at different positions on the carbonate's alkyl chains. researchgate.net This predictive capability is invaluable for the high-throughput screening and design of new, stable electrolyte components.

The table below illustrates the correlation between the position of fluorine substitution and the resulting electrochemical properties, as determined by quantum chemical calculations for generic linear carbonates.

| Fluorine Substitution Position | Effect on HOMO Energy | Effect on LUMO Energy | Impact on Reactivity/Stability |

| α-position | Significant lowering | Moderate lowering | Enhances oxidative stability; promotes favorable reduction pathways (e.g., LiF formation) acs.org |

| β-position | Moderate lowering | Significant lowering | Enhances oxidative stability; may influence reduction mechanism |

| γ-position | Lesser lowering | Lesser lowering | Modest enhancement of oxidative stability |

These computational models allow for the strategic placement of fluorine atoms to fine-tune the electronic properties of the carbonate. For instance, to maximize oxidative stability, one would prioritize fluorination at the α- and β-positions. This ability to computationally design molecules with desired reactivity and stability profiles is accelerating the development of next-generation materials, including advanced electrolytes and potentially other functional fluids where perfluorinated carbonates could be employed.

Applications of 1h,1h,7h Perfluorohexyl Ethyl Carbonate in Advanced Materials Science

Role in High-Performance Coatings and Surface Technologies

The presence of the long perfluorohexyl group is central to the compound's utility in surface modification. Fluorinated materials are renowned for their ability to create surfaces with exceptionally low energy, leading to applications in protective and functional coatings.

1H,1H,7H-Perfluorohexyl ethyl carbonate is utilized as an additive in coating formulations to drastically reduce the surface energy of the cured film. The perfluorohexyl chains preferentially orient at the coating-air interface, creating a dense, low-energy layer. This results in surfaces that are highly hydrophobic (water-repellent) and oleophobic (oil-repellent). Such properties are critical for developing self-cleaning and anti-fouling surfaces. researchgate.net The effectiveness of fluorinated additives in creating hydrophobic surfaces is well-documented, with applications ranging from protective coatings on stone to advanced self-cleaning materials. mdpi.com Materials treated with such coatings exhibit significantly higher water contact angles, a key indicator of hydrophobicity.

Table 1: Representative Impact of Fluorinated Coatings on Water Contact Angle

| Substrate Material | Treatment Status | Typical Water Contact Angle (°) | Hydrophobic Character |

| Glass | Uncoated | 20-30° | Hydrophilic |

| Glass | Coated with Fluorinated Additive | > 110° | Hydrophobic |

| Carbonate Stone | Uncoated | < 50° | Hydrophilic |

| Carbonate Stone | Coated with Fluorinated Additive | > 90° | Hydrophobic |

Note: This table provides illustrative data on the general effect of fluorinated coatings; specific values for coatings containing this compound may vary based on formulation and substrate.

In the fabrication of sensitive optical and electronic components, protection from environmental factors like moisture and oxygen is paramount. The dense and well-ordered layers formed by fluorinated compounds can act as effective permeation barriers. When incorporated into protective coatings, the tightly packed perfluorohexyl chains of this compound help to block the diffusion of small molecules. This characteristic is analogous to how other high-performance barrier coatings, such as those made from ceramics or other polymers, function to prevent the ingress of detrimental species like hydrogen in demanding applications. researchgate.net This barrier function is essential for enhancing the longevity and reliability of devices such as organic light-emitting diodes (OLEDs) and flexible electronics, which are susceptible to degradation upon exposure to the atmosphere.

Application in Electrochemical Systems and Energy Storage

The field of energy storage, particularly lithium-ion and sodium-ion batteries, relies on the precise formulation of electrolytes to ensure safety, longevity, and performance. Fluorinated carbonates have emerged as a critical class of additives and co-solvents for this purpose.

Table 2: General Properties of Standard vs. Fluorinated Carbonate Electrolyte Solvents

| Property | Standard Carbonates (e.g., EC, DMC) | Fluorinated Carbonates (General) | Impact of Fluorination |

| Oxidative Stability | Lower (Stable to ~4.2 V) | Higher (Stable > 4.5 V) | Enables higher voltage cathodes |

| Viscosity | Generally lower | Can be higher | Affects ion mobility |

| Dielectric Constant | High (e.g., EC) | Generally lower | Influences salt dissociation |

| Flash Point | Lower | Higher | Improves thermal safety |

Source: Adapted from general findings on fluorinated electrolytes. academie-sciences.frresearchgate.net

The formation of a stable Solid-Electrolyte Interphase (SEI) on the surface of the anode during the first few charge-discharge cycles is crucial for the long-term stability of rechargeable batteries. youtube.com Fluorinated carbonates play a pivotal role in engineering a superior SEI. These compounds are designed to be reductively decomposed on the anode surface at a potential higher than that of the primary electrolyte solvents. nih.gov This preferential decomposition leads to the formation of a thin, uniform, and robust SEI that is rich in inorganic components like lithium fluoride (B91410) (LiF) or sodium fluoride (NaF). nih.govelsevierpure.com

An SEI enriched with LiF is an excellent electronic insulator but a good ionic conductor, effectively preventing continuous electrolyte decomposition and suppressing the growth of metallic dendrites, which can cause short circuits. nih.gov The presence of this compound in the electrolyte is expected to contribute to the formation of such a protective, fluoride-rich interface, thereby enhancing the coulombic efficiency, cycle life, and safety of the battery. nih.govornl.gov

Utilization in Extraction and Separation Processes

The unique solubility characteristics of highly fluorinated compounds make them suitable for specialized chemical separation techniques. This compound is used in the formulation of stationary phases for solid-phase extraction (SPE). vwr.com The perfluorohexyl group creates a highly non-polar, low-energy surface that exhibits different selectivity compared to traditional hydrocarbon-based (like C8 or C18) or polar phases. This "fluorous" phase is particularly effective for the selective retention and separation of other fluorinated molecules from non-fluorinated compounds in complex mixtures. This application is valuable in environmental analysis for isolating per- and polyfluoroalkyl substances (PFAS) and in pharmaceutical and chemical synthesis for purifying fluorinated products.

Diluents for f-Block Element Separation

The separation of f-block elements, which include lanthanides and actinides, is a critical step in the reprocessing of spent nuclear fuel. The development of effective and safe solvent extraction systems is paramount for this purpose. The diluent, a major component of the solvent system, plays a crucial role in the extraction process. Recently, a new class of polar fluorinated diluents, specifically carbonates of fluorinated alcohols, has been proposed as a promising alternative to traditional hydrocarbon diluents. cvut.cz

Research into these fluorinated carbonates has highlighted their potential advantages, which include high boiling points, high densities, low solubilities in water, and enhanced chemical and radiation stability. cvut.cz One such fluorinated carbonate, designated BK-1 (carbonate of 2,2,3,3-tetrafluoropropan-1-ol), has been studied as a diluent in extraction systems for the separation of minor actinides and lanthanides. cvut.cz

While direct research specifically citing this compound as a diluent for f-block element separation is not available in the reviewed literature, its structural similarity to the studied fluorinated carbonates suggests its potential applicability in this area. As a carbonate of a perfluorinated alcohol, it shares the key structural features that make this class of compounds promising for nuclear fuel reprocessing applications.

Table 1: Properties of Selected Diluents for f-Block Element Separation

| Diluent | Boiling Point (°C) | Density (g/cm³) | Polarity |

| BK-1 (carbonate of 2,2,3,3-tetrafluoropropan-1-ol) | High | High | Polar |

| FS-13 (phenyl trifluoromethyl sulfone) | Not specified | Not specified | Polar |

| F-3 (meta-nitrobenzotrifluoride) | Not specified | Not specified | Polar |

| Hydrocarbons | Variable | Low | Non-polar |

This table presents a comparative overview of the general properties of different classes of diluents. Specific values for BK-1 were noted as high in the source material. cvut.cz

Selective Extraction of Metal Ions and Organic Species

The principles governing the use of fluorinated carbonates as diluents in f-block element separation also extend to the broader field of selective extraction of other metal ions and organic species. The choice of diluent can significantly impact the efficiency and selectivity of liquid-liquid extraction processes.

While no specific studies were identified that detail the use of this compound for the selective extraction of other metal ions or organic species, the characteristics of fluorinated carbonates make them an interesting area for future research in this domain. Their polarity, chemical stability, and potential to be tailored by modifying the fluorinated alcohol and carbonate structure could offer advantages in various separation chemistries.

Polymer Science and Functional Macromolecules

Fluorinated polymers are a cornerstone of modern materials science, prized for their low surface energy, high durability, and resistance to chemical and thermal degradation. The synthesis of these polymers often relies on the use of fluorinated monomers.

Monomeric Units in Fluorinated Polymer Synthesis

The incorporation of perfluoroalkyl chains into polymers is a well-established strategy for imparting desirable properties such as hydrophobicity and oleophobicity. This is typically achieved through the polymerization of monomers containing a perfluoroalkyl group.

A review of the available scientific literature did not yield any specific examples of this compound being utilized as a monomeric unit in the synthesis of fluorinated polymers. Research in this area has predominantly focused on other classes of fluorinated monomers, such as acrylates and methacrylates.

Copolymers with Tunable Properties for Specific Applications

Copolymerization is a versatile technique used to create polymers with properties that can be finely tuned by adjusting the ratio and type of comonomers. While there is no direct evidence of this compound being used in copolymerization, the broader family of perfluorohexyl-containing monomers has been explored for this purpose.

For instance, studies have been conducted on the copolymerization of monomers like (perfluorohexyl)ethyl acrylate (B77674) and (perfluorohexyl)ethyl methacrylate (B99206). These monomers, when copolymerized with other non-fluorinated monomers, can lead to materials with a unique combination of properties, such as controlled surface wettability and tailored mechanical characteristics. The perfluorohexyl side chains play a critical role in driving the self-assembly of these copolymers and influencing their final properties.

Although the direct application of this compound in polymer science is not documented in the reviewed literature, the established utility of other perfluorohexyl-containing monomers suggests that fluorinated carbonates could be a potential area for future exploration in the design of novel functional macromolecules.

Future Directions and Emerging Research Avenues for 1h,1h,7h Perfluorohexyl Ethyl Carbonate

Exploration of Green Chemistry Principles in Synthesis and Application

The synthesis of fluorinated compounds has traditionally relied on methods that are often at odds with the principles of green chemistry. Future research into 1H,1H,7H-Perfluorohexyl ethyl carbonate should prioritize the development of more environmentally benign synthetic routes.

Key Research Objectives:

Alternative Fluorinating Agents: Investigation into less hazardous and more efficient fluorinating agents to replace harsh traditional reagents.

Catalytic Methods: Development of catalytic systems, potentially based on earth-abundant metals, to improve reaction efficiency and reduce waste.

Renewable Feedstocks: Exploration of pathways that utilize bio-based starting materials for the ethyl carbonate moiety.

Solvent Selection: Focus on the use of greener solvents or solvent-free conditions to minimize environmental impact.

A comparative table of traditional versus potential green synthesis approaches is conceptualized below:

| Synthesis Aspect | Traditional Approach | Potential Green Chemistry Approach |

| Fluorine Source | Often involves aggressive and hazardous reagents. | Use of milder, more selective fluorinating agents. |

| Catalysis | May rely on stoichiometric reagents, leading to significant waste. | Development of efficient and recyclable catalysts. |

| Starting Materials | Typically petroleum-based. | Exploration of bio-derived ethanol (B145695) or ethyl carbonate precursors. |

| Solvents | Often utilizes volatile organic compounds (VOCs). | Transition to greener solvents (e.g., ionic liquids, supercritical fluids) or solvent-free reactions. |

Integration into Multi-component Systems and Hybrid Materials

The unique properties of the perfluorohexyl chain, such as hydrophobicity and oleophobicity, suggest that this compound could be a valuable component in advanced materials. Research in this area would focus on how this molecule can be incorporated into larger systems to impart specific functionalities.

Potential Areas of Integration:

Polymer Additives: Investigating its use as a processing aid or surface modifier in polymers, potentially enhancing properties like chemical resistance and low surface energy.

Composite Materials: Exploring its role as a matrix-compatibilizer or as a functional coating in fiber-reinforced composites.

Emulsion and Dispersion Science: Studying its potential as a surfactant or stabilizer in fluorinated polymer dispersions.

Advanced Characterization Techniques for In-Situ Monitoring of Reactivity

Understanding the reactivity of this compound is fundamental to its potential applications. The use of advanced, real-time analytical techniques could provide unprecedented insight into its chemical behavior.

Prospective Characterization Methods:

In-Situ Spectroscopy: Employing techniques like in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy to monitor reaction kinetics and identify transient intermediates during its synthesis or degradation.

Advanced Mass Spectrometry: Utilizing high-resolution mass spectrometry to elucidate fragmentation pathways and degradation products.

Calorimetry: Using reaction calorimetry to obtain thermodynamic data essential for process safety and optimization.

Computational Predictions for Novel Applications

In the absence of extensive empirical data, computational chemistry offers a powerful tool to predict the properties and potential applications of this compound.

Computational Research Goals:

Molecular Modeling: Using density functional theory (DFT) and other methods to calculate key molecular properties such as dipole moment, polarizability, and reactivity indices.

Structure-Property Relationships: Developing quantitative structure-property relationship (QSPR) models to predict its behavior in various environments.

Interaction Simulations: Performing molecular dynamics (MD) simulations to understand its interaction with other molecules, surfaces, and polymers, which could guide its application in coatings and lubricants.

A hypothetical data table based on predicted properties could be structured as follows:

| Predicted Property | Value | Computational Method | Potential Implication |

| Dipole Moment | [Predicted Value] | DFT | Intermolecular interactions, solubility |

| Surface Tension | [Predicted Value] | MD Simulation | Performance as a surfactant or coating |

| Thermal Stability | [Predicted Value] | DFT/MD | Viable temperature range for applications |

Sustainable Synthesis and Lifecycle Analysis for Perfluoroalkyl Carbonates

Key Focus Areas for LCA:

Cradle-to-Grave Analysis: Evaluating the environmental impact from raw material extraction, through synthesis and use, to end-of-life disposal or degradation.

Biodegradation Studies: Investigating the potential for microbial or enzymatic degradation of the molecule, with a particular focus on the persistence of the perfluorohexyl chain.

Toxicity Assessment: Conducting ecotoxicological and human health toxicity studies to understand its potential risks.

The development of sustainable synthesis routes and a clear understanding of the lifecycle of this compound and related perfluoroalkyl carbonates are paramount to ensure that any future applications are both technologically advanced and environmentally responsible.

Q & A

Q. What are the established synthetic routes for 1H,1H,7H-perfluorohexyl ethyl carbonate, and how can purity be optimized?

The compound is synthesized via esterification of perfluorohexyl ethanol with ethyl chloroformate or transesterification with carbonates. Evidence from similar perfluorohexyl ethyl derivatives (e.g., acrylates) highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems . Purity optimization involves post-synthesis purification via fractional distillation or column chromatography, monitored by gas chromatography (GC) with flame ionization detection (FID). For example, GC purity ≥99.4% was achieved for 4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol under similar conditions .

Q. Which spectroscopic techniques are critical for characterizing perfluorohexyl ethyl derivatives, and how are spectral assignments validated?

Key techniques include:

- NMR : <sup>19</sup>F NMR is essential for confirming perfluoroalkyl chain integrity (e.g., −CF2− signals at δ −120 to −125 ppm) .

- FT-IR : Peaks at 1,240–1,150 cm<sup>−1</sup> (C−F stretching) and 1,750–1,700 cm<sup>−1</sup> (C=O stretching) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C11H8F12O2, MW 400.16) . Cross-validation with computational methods (e.g., DFT calculations for <sup>19</sup>F chemical shifts) resolves ambiguous assignments .

Q. What safety protocols are recommended for handling perfluorohexyl ethyl compounds in laboratory settings?

- PPE : Nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as these compounds may release volatile fluorinated fragments at elevated temperatures .

- Storage : Keep in sealed containers under inert gas (e.g., N2) to prevent hydrolysis or oxidation . No acute toxicity is reported for 1H,1H,2H,2H-perfluorohexan-1-ol, but chronic exposure risks (e.g., bioaccumulation) warrant caution .

Advanced Research Questions

Q. How can solvent selection impact the reaction efficiency of perfluorohexyl ethyl carbonate synthesis?

Polar aprotic solvents (e.g., NMP, DMSO) enhance solubility of perfluoroalkyl intermediates but may compete in nucleophilic reactions. Mixed solvents (e.g., NMP/DMSO/water in 4:1 ratio) balance reactivity and phase separation, achieving ≥96% yield in hydrolysis reactions of perfluorohexyl ethyl iodide . Solvent dielectric constant (ε) correlates with reaction rate; for example, ε >30 accelerates SN2 mechanisms in perfluoroalkylations .

Q. What strategies resolve contradictions in thermal stability data for perfluorohexyl ethyl derivatives?

Discrepancies in decomposition temperatures (Td) arise from analytical methods:

Q. How do structural modifications (e.g., chain length, ester group) alter the surface properties of perfluorohexyl ethyl-based materials?

- Hydrophobicity : Contact angle increases with perfluoroalkyl chain length (e.g., 110° for C6F13 vs. 130° for C8F17 derivatives) .

- Thermal Stability : Methacrylate esters (Tg ≈ 80°C) outperform acrylates (Tg ≈ 50°C) due to steric hindrance . Structure-property relationships are quantified via QSPR models using descriptors like molar volume and fluorine content .

Q. What environmental impact assessments are critical for perfluorohexyl ethyl compounds in line with PFAS regulations?

- Persistence : Evaluate half-life in aqueous media (e.g., OECD 309 biodegradation test). C6-based compounds show lower bioaccumulation potential than C8 analogs .

- Toxicity : Acute aquatic toxicity (Daphnia magna EC50) and cytotoxicity (HEK293 cell assays) are mandatory for OECD guidelines . Alternatives like 1H,1H,2H,2H-perfluorooctane sulfonamidopropyl carboxybetaine are prioritized under EU REACH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.